4-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol
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Description
4-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol, commonly referred to as 4-ABP, is an organic compound that has been used in various scientific research applications. It is a derivative of benzoic acid and is used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. 4-ABP has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 4-ABP has been studied for its potential use in treating various diseases and conditions, including cancer, inflammation, and infection.
Scientific Research Applications
Synthesis and Photo-Physical Characteristics
Studies have explored the synthesis and photophysical characteristics of compounds similar to 4-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol, investigating their excited-state intramolecular proton transfer (ESIPT) pathways, solvent polarity effects, and thermal stability. These compounds, characterized by techniques like FT-IR, NMR, and mass spectral analysis, exhibit dual emission characteristics due to their ESIPT pathways, making them promising for fluorescence applications (Padalkar et al., 2011).
Antimicrobial Activity
Another area of application includes the development of novel benzimidazole, benzoxazole, and benzothiazole derivatives with significant antibacterial and antifungal activities. These studies synthesized compounds from precursors like p-N,N-diethyl amino salicylaldehyde and evaluated their in vitro activities against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Padalkar et al., 2016).
Fluorescent and Colorimetric pH Probes
The synthesis and application of fluorescent and colorimetric pH probes have also been explored, providing tools for monitoring acidic and alkaline solutions with high sensitivity and selectivity. These probes exhibit large Stokes shifts and are promising for intracellular pH imaging due to their outstanding water solubility and environmental sensitivity (Diana et al., 2020).
Electrochemical Studies
Research into the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles has led to the synthesis of new organosulfur compounds. These studies highlight the potential for developing efficient synthesis methods for organosulfur compounds using electrochemical techniques, which could have applications in various industrial and pharmaceutical fields (Amani & Torabi, 2021).
properties
IUPAC Name |
4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-9-3-6-14-12(7-9)17-15(19-14)11-8-10(16)4-5-13(11)18/h3-8,18H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXCOQFLSNNADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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